![molecular formula C7H3ClN2O3 B2665520 2-Chloro-6-nitrobenzo[d]oxazole CAS No. 39223-94-4](/img/structure/B2665520.png)

2-Chloro-6-nitrobenzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

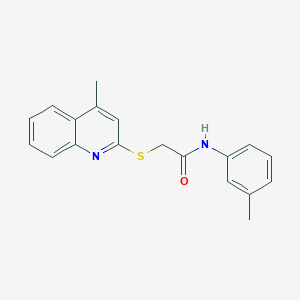

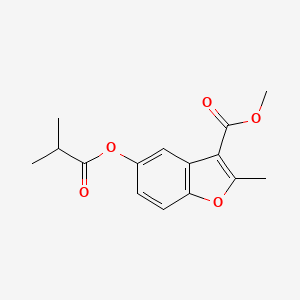

2-Chloro-6-nitrobenzo[d]oxazole is a heterocyclic compound derived from benzoxazole. It is a yellow crystalline powder that has a nitro group and a chlorine atom attached to the benzene ring. Its chemical formula is C7H3ClN2O3 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitrobenzo[d]oxazole consists of a benzoxazole ring with a chlorine atom and a nitro group attached to it . The molecular weight of this compound is 198.57 .Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzo[d]oxazole is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .科学的研究の応用

Fluorescent and Colorimetric Sensors

A study describes the use of a compound derived from 7-Nitrobenzo-2-oxa-1,3-diazole (NBD), which shows selective fluorescent and colorimetric sensing for Hg^2+ ions in aqueous solutions. The sensor facilitates naked-eye detection of Hg^2+ through significant fluorescence quenching and a remarkable red shift in both absorption and fluorescence spectra (Ruan, Maisonneuve, & Xie, 2011).

Microwave-Assisted Synthesis

Another study reports on the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation, highlighting the role of 2-Chloromethyl-6-nitrobenzothiazole in the synthesis of 2-alkyl-6-nitrobenzothiazoles via electron transfer reactions. This method showcases the potential for rapid and efficient synthesis of nitrobenzothiazole derivatives (Njoya, Gellis, Crozet, & Vanelle, 2003).

Antitumor Activity

Derivatives of 6-amino-2-phenylbenzothiazole, synthesized from 6-nitro-2-(substituted-phenyl)benzothiazoles, were evaluated for their antitumor activities. These compounds demonstrated cytostatic activities against various malignant human cell lines, indicating their potential as antitumor agents (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Organocatalytic Syntheses

Research on organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation presents a simple and efficient route for creating functionalized benzothiazoles. This method offers a practical approach to constructing various benzothiazole derivatives with potential applications in medicinal chemistry and drug discovery (Alla, Sadhu, & Punniyamurthy, 2014).

Antibacterial Activity

Zinc complexes of benzothiazole-derived Schiff bases were synthesized and evaluated for their antibacterial properties. These complexes demonstrated activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the potential of benzothiazole derivatives in antibacterial applications (Chohan, Scozzafava, & Supuran, 2003).

Safety and Hazards

2-Chloro-6-nitrobenzo[d]oxazole is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

2-chloro-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWSRCZYYPRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-nitrobenzo[d]oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2665437.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)

![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)